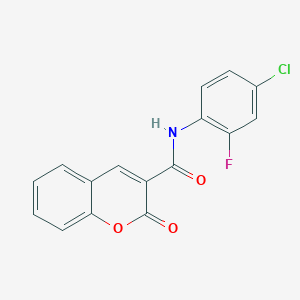
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The compound also contains a carboxamide group and halogen substituents, specifically chlorine and fluorine, on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-chloro-2-fluoroaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups replacing the halogen atoms .
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,4-Difluorphenyl)-2-oxo-2H-chromen-3-carboxamid: Ähnliche Struktur mit zwei Fluoratomen anstelle von einem Chlor und einem Fluor.
N-(4-Chlor-2-fluorphenyl)-2-chlorbenzamid: Enthält eine Benzamidgruppe anstelle eines Chromen-Kerns.
Einzigartigkeit
N-(4-Chlor-2-fluorphenyl)-2-oxo-2H-chromen-3-carboxamid ist aufgrund seiner spezifischen Kombination aus einem Chromen-Kern mit Halogensubstituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C16H9ClFNO3 |
|---|---|
Molekulargewicht |
317.70 g/mol |
IUPAC-Name |
N-(4-chloro-2-fluorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9ClFNO3/c17-10-5-6-13(12(18)8-10)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20) |
InChI-Schlüssel |
VYMUZNDJGUIJLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113208.png)
![N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113211.png)
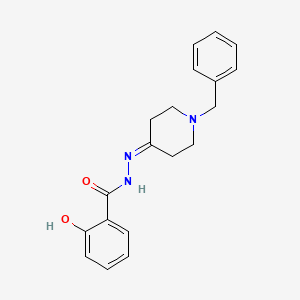
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11113243.png)
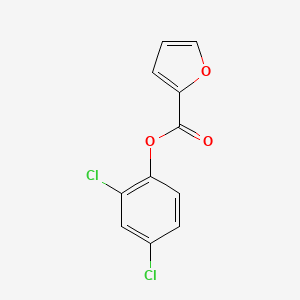
![1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium](/img/structure/B11113249.png)
![3-(2-chloro-6-fluorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11113251.png)
![2-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113252.png)
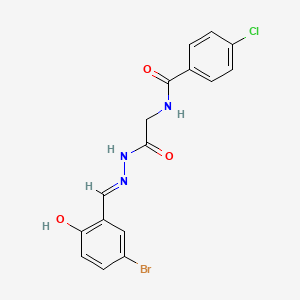
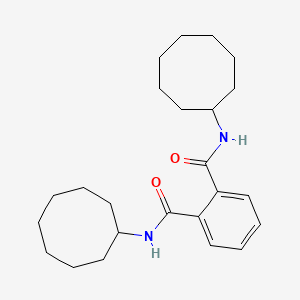
![3-Fluoro-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113258.png)
![1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B11113265.png)
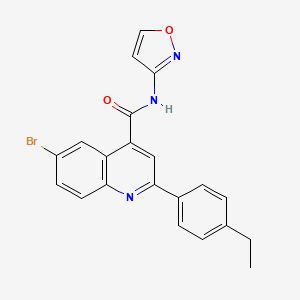
![Ethyl 5-carbamoyl-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113278.png)
